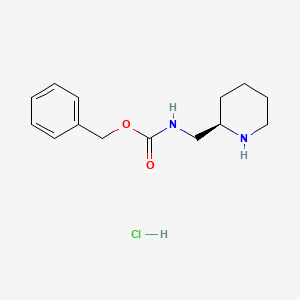

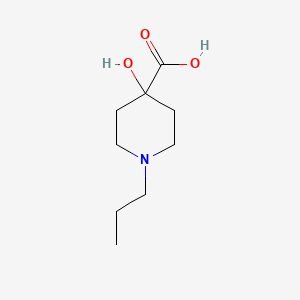

(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-tert-Butyl (piperidin-2-ylmethyl)carbamate” is a unique chemical compound used in various scientific research applications . It’s provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could be related to this compound, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular formula of “®-tert-Butyl (piperidin-2-ylmethyl)carbamate” is C11H22N2O2 . The average mass is 214.30 Da .Scientific Research Applications

Molecular Structure and Metabolism

The metabolic hydrolysis of medicinal carbamates, including (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride, shows a trend where the metabolic lability of carbamates decreases with certain molecular structures, suggesting implications for the design of carbamate-based drugs or prodrugs (Vacondio et al., 2010).

Chemokine Receptor CCR3 Antagonists

Chemokine receptor CCR3, involved in allergic diseases, can be targeted by small molecule antagonists, including piperazine derivatives. These findings highlight the role of similar molecular scaffolds in developing treatments for allergic conditions, suggesting potential applications for (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride derivatives (Willems & IJzerman, 2009).

Pharmacokinetics and Pharmacodynamics in Neurological Treatments

Donepezil, a piperidine derivative, demonstrates the importance of this class in treating neurodegenerative diseases. This suggests that compounds like (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride could be researched for similar applications, given their structural and functional properties related to central nervous system activity (Román & Rogers, 2004).

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV inhibitors, crucial for type 2 diabetes treatment, includes various structural classes such as piperidine and piperazine derivatives. This underscores the relevance of exploring (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride for potential therapeutic effects in metabolic disorders (Mendieta et al., 2011).

Safety And Hazards

properties

IUPAC Name |

benzyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCZWJKQJZIRHD-BTQNPOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662656 |

Source

|

| Record name | Benzyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride | |

CAS RN |

1217680-53-9 |

Source

|

| Record name | Benzyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)

![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)